GY1-22 was discovered through an in silico screening process aimed at identifying small molecules that could disrupt the protein-protein interaction between DNAJA1 and mutant p53. This screening involved building three-dimensional homology models of both proteins to identify potential binding sites. Subsequent testing demonstrated that GY1-22 effectively reduced levels of mutant p53 and inhibited cancer cell growth both in vitro and in vivo .
GY1-22 falls under the category of small molecule inhibitors, specifically designed to target protein-protein interactions. It is classified as a potential anti-cancer agent due to its ability to modulate the stability and activity of oncogenic proteins involved in tumorigenesis.
The synthesis of GY1-22 involves a series of chemical reactions that typically include solid-phase peptide synthesis techniques. The compound was derived from a drug-like library screening, where various analogues were tested for their ability to bind to the DNAJA1-mutant p53 complex. The synthesis process requires careful optimization to ensure high purity and yield of the final product.
The synthesis protocol for GY1-22 includes:
The molecular structure of GY1-22 has not been explicitly detailed in the available literature, but it is characterized by its ability to interact with specific binding sites on DNAJA1. The compound's design is based on structural insights gained from homology modeling, which identified critical druggable pockets within the DNAJA1-mutant p53 complex.
While specific structural data such as molecular formula or crystallographic details are not provided, it is implied that GY1-22's efficacy stems from its optimized interactions at the molecular level, particularly with hydrophobic and polar residues within the binding pocket .
GY1-22 primarily functions by inhibiting the interaction between DNAJA1 and mutant p53 proteins. This inhibition leads to a cascade of biological effects, including:
The mechanism involves competitive binding where GY1-22 occupies a critical site on DNAJA1, preventing its interaction with mutant p53. This results in destabilization of mutant p53, promoting its degradation through cellular pathways .
The action mechanism of GY1-22 involves:
Experimental data indicate that treatment with GY1-22 significantly reduces mutp53 levels while enhancing expression of tumor suppressor proteins like Waf1p21, suggesting a shift towards a less tumorigenic state within affected cells .
While specific physical properties such as melting point or solubility are not detailed in the literature, compounds like GY1-22 typically exhibit characteristics suitable for biological activity, including adequate solubility in biological fluids.
Chemically, GY1-22 is designed to be stable under physiological conditions while retaining its ability to interact selectively with target proteins. Its structure likely includes functional groups that facilitate binding through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces .
GY1-22 has significant implications in cancer research and therapy:
The TP53 gene, encoding the tumor suppressor p53, is mutated in >50% of human cancers, with ~80% of alterations being missense mutations clustered in its DNA-binding domain (exons 5–8) [10]. These mutations occur predominantly at hotspot residues (R175, G245, R248, R249, R273, R282), classified as either structural/conformational mutants (e.g., R175H, Y220C) that disrupt protein folding or DNA-contact mutants (e.g., R273H, R248Q) that impair DNA binding [7] [10].
Mutant p53 (mutp53) exerts a dominant-negative effect by oligomerizing with wild-type p53 (wtp53), sequestering it into inactive complexes. This abrogates wtp53’s transactivation of tumor-suppressive genes (e.g., CDKN1A/p21, BAX) [7] [9]. For example, R175H mutp53 tetramers incorporate wtp53 subunits, blocking cell cycle arrest and apoptosis in response to DNA damage [9].
Beyond loss-of-function, mutp53 acquires gain-of-function (GOF) activities that drive carcinogenesis:
DNAJA1, a member of the HSP40/J-domain protein (JDP) family, is a key regulator of mutp53 stability. Its overexpression correlates with poor prognosis in pancreatic, colorectal, and head/neck cancers [1] [2] [4].
DNAJA1 contains:
DNAJA1 selectively stabilizes conformational mutp53 (e.g., R175H, Y220C) but not wtp53 or DNA-contact mutants (e.g., R273H) [1] [2]. Mechanistically:
The DNAJA1-mutp53 interface represents a druggable protein-protein interaction site with advantages:
Table 1: Key Characteristics of GY1-22
Property | Detail |
---|---|
Target | DNAJA1-mutp53 interacting pocket |
Binding Site | Glycine/phenylalanine-rich region of DNAJA1 |
Screening Source | Drug-like library via in silico docking |
Primary Effect | Disrupts DNAJA1-mutp53 binding, inducing mutp53 degradation |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0